molecular formula C17H12ClFN2OS B2876720 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034346-40-0

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2876720
CAS No.: 2034346-40-0
M. Wt: 346.8
InChI Key: ZWKPWTQOZLXSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034346-40-0) is a synthetic small molecule with the molecular formula C₁₇H₁₂ClFN₂OS and a molecular weight of 346.81 g/mol . This benzamide derivative features a complex structure incorporating chloro- and fluoro- substituents on its benzamide ring, linked to a methylpyridinyl group which is further substituted with a thiophene ring . Computed properties include an XLogP3 value of 3.7 and a topological polar surface area of 70.2 Ų . Compounds with similar structural motifs, such as benzamide and aminopyrimidine cores, are frequently explored in medicinal chemistry for their potential as kinase inhibitors and anticancer agents . The presence of both pyridine and thiophene heterocycles suggests this compound could serve as a valuable scaffold for developing pharmacologically active molecules, given that these rings are common in drugs and can contribute to target binding through hydrogen bonding and hydrophobic interactions . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules, or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKPWTQOZLXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Amide Coupling as the Primary Synthetic Pathway

The most widely reported method for synthesizing 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves a two-step process: (i) preparation of the amine intermediate 2-(thiophen-2-yl)pyridin-4-ylmethanamine and (ii) coupling with 2-chloro-4-fluorobenzoyl chloride under basic conditions.

Step 1: Synthesis of the Amine Intermediate
The amine precursor is synthesized via nucleophilic substitution of 2-chloropyridin-4-ylmethanol with thiophen-2-ylmagnesium bromide in anhydrous tetrahydrofuran (THF), followed by catalytic hydrogenation using palladium on carbon (Pd/C). This yields 2-(thiophen-2-yl)pyridin-4-ylmethanamine with a typical purity of >95% (HPLC).

Step 2: Benzamide Formation
The amine reacts with 2-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified through silica gel column chromatography (ethyl acetate/hexane, 1:3 v/v) to isolate the target compound in 65–72% yield.

Table 1: Comparative Analysis of Amide Coupling Conditions
Parameter Laboratory-Scale (25°C) Industrial-Scale (Flow Reactor)
Solvent Dichloromethane Toluene
Base Triethylamine Sodium bicarbonate
Reaction Time 12–16 hours 2–4 hours
Yield 68% ± 3% 82% ± 2%
Purity (HPLC) 97% 99.5%
Source

Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis

An alternative route employs reductive amination of 2-chloro-4-fluorobenzaldehyde with 2-(thiophen-2-yl)pyridin-4-ylmethanamine using sodium cyanoborohydride (NaBH3CN) in methanol. While this method avoids acyl chloride handling, it achieves lower yields (52–58%) due to competing imine hydrolysis.

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the amine and benzoyl chloride at 100°C for 15 minutes in dimethylformamide (DMF) with TEA increases yields to 75%. However, scalability remains limited due to energy-intensive equipment requirements.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents like toluene improve phase separation in industrial settings. Elevated temperatures (40–60°C) accelerate coupling but risk decomposition above 70°C.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 8–12% by stabilizing the reactive acyl intermediate. Industrial processes often employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis, though this is less common for non-chiral targets like This compound .

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to minimize batch variability. A patented method (WO2016185485A2) describes coupling 2-(thiophen-2-yl)pyridin-4-ylmethanamine with 2-chloro-4-fluorobenzoyl chloride in a tubular reactor at 50°C, achieving 82% yield with a residence time of 30 minutes. Automated pH control and in-line Fourier-transform infrared (FTIR) spectroscopy ensure real-time monitoring.

Crystallization and Polymorph Control

Post-synthesis crystallization from ethanol/water (7:3 v/v) produces the thermodynamically stable Form I polymorph, characterized by X-ray diffraction peaks at 2θ = 9.5°, 15.8°, and 21.4°. Alternative solvents (e.g., isopropanol) yield metastable forms with inferior shelf lives.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, benzamide-H), 7.32 (dd, J = 3.6 Hz, 1H, thiophene-H), 4.65 (s, 2H, CH2).
  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

Impurity Profiling

Common impurities include:

  • Unreacted amine (0.3–0.8%): Removed via acidic wash (1M HCl).
  • Di-acylated byproduct (0.5–1.2%): Mitigated by stoichiometric control of benzoyl chloride.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the benzamide core can interact with protein kinases, while the thiophene and pyridine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives with heterocyclic substitutions. Below is a detailed comparison with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Compound Name Substituents on Benzamide Heterocyclic Linker/Substituent Key Properties/Applications (if reported) Reference
2-Chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (Target) 2-Cl, 4-F Pyridin-4-ylmethyl with thiophen-2-yl Not explicitly reported; hypothesized kinase/EGFR modulation
2-Chloro-4-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide 2-Cl, 4-F Pyridin-3-ylmethyl with phenyl Structural analog; pyridine positional isomerism
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide 2-Cl, 4-F Pyridazinyl-ethylamino linker Potential kinase inhibitor (pyridazine scaffold)
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide 4-CF₃, 6-Me on pyridine Pyridin-2-yl with CF₃/Me substituents Higher molar mass (390.79 g/mol); predicted pKa 11.88
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide 2-thienylmethylthio Ethylamino linker with cyano-pyridine Anti-cancer applications (thioether linkage)

Structural Nuances and Electronic Effects

  • Pyridine Positional Isomerism: The target compound’s pyridin-4-ylmethyl group (vs.
  • Heterocyclic Substitutions : The thiophen-2-yl group (electron-rich sulfur heterocycle) contrasts with phenyl (in ) or pyridazinyl (in ), modulating electron density and solubility.
  • Linker Flexibility: Ethylamino linkers (e.g., ) may enhance conformational flexibility compared to the rigid pyridin-4-ylmethyl group in the target compound.

Physicochemical Properties

  • Lipophilicity: The 2-Cl and 4-F substituents in the target compound likely increase logP compared to non-halogenated analogs.
  • Acidity/Basicity : The pyridine nitrogen (pKa ~3–5) and benzamide NH (pKa ~10–12) contribute to pH-dependent solubility, contrasting with the trifluoromethyl group in , which lowers pKa (predicted 11.88).

Biological Activity

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H16ClFN2OS
  • Molecular Weight: 374.9 g/mol
  • CAS Number: 1396673-82-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity, while the thiophene and pyridine moieties contribute to its overall stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • The compound has shown promise as an antiviral agent, particularly against various strains of viruses. For instance, studies have indicated that similar compounds with thiophene and pyridine groups can inhibit viral replication by targeting viral polymerases .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer cell lines, although specific IC50 values need further investigation .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain key enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Case Studies and Research Findings

StudyFindings
In vitro Antiviral Activity A related compound demonstrated over 95% inhibition of NS5B RNA polymerase activity at concentrations below 32 μM .
Anticancer Activity In a study involving various benzamide derivatives, compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 μM .
Enzyme Inhibition Studies Compounds with similar structures exhibited effective inhibition against DHFR, leading to reduced cell growth in resistant cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.